N1-(PROP-2-YN-1-YL)BENZENE-1,2-DIAMINE
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-N-prop-2-ynylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H10N2/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7,10H2 |
InChI Key |
JATZVLAMBGXXFM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=CC=C1N |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of N1 Prop 2 Yn 1 Yl Benzene 1,2 Diamine
Intramolecular Cyclization Reactions of N1-(prop-2-yn-1-yl)benzene-1,2-diamine
The chemical reactivity of this compound is characterized by its capacity for intramolecular cyclization, a process that provides a direct route to the synthesis of valuable nitrogen-containing heterocyclic compounds. These reactions leverage the compound's structure, which features a nucleophilic aromatic diamine system and an electrophilic alkyne moiety held in proximity by a flexible propargyl linker. This arrangement facilitates intramolecular nucleophilic attack, leading to the formation of new ring systems.
Formation of Nitrogen Heterocycles via Hydroamination/Hydroarylation Cascades
A key transformation of this compound and its derivatives involves intramolecular hydroamination and hydroarylation reactions. rsc.org These annulation processes are catalyzed by main group metal Lewis acids and offer a method for constructing quinoxaline (B1680401) and quinolin-8-amine scaffolds. rsc.org The reaction proceeds via the activation of the alkyne bond by a Lewis acid, making it susceptible to attack by one of the amine nucleophiles. The subsequent cyclization can follow two distinct regioselective pathways, dictated primarily by the choice of catalyst. rsc.org
The synthesis of quinoxaline derivatives from this compound is achieved through a regioselective 6-exo-dig cyclization pathway. rsc.org This process is effectively catalyzed by tin(II) chloride dihydrate (SnCl₂·2H₂O) under aerobic conditions. rsc.org The reaction involves the nucleophilic attack of the primary aniline (B41778) nitrogen onto the internal carbon of the alkyne, which is activated by the tin catalyst. This is followed by isomerization to form the stable aromatic quinoxaline ring system.
Research has demonstrated that using 25–50 mol% of SnCl₂·2H₂O in 2-propanol at reflux temperature leads to the formation of 2,6,7-trimethylquinoxaline (B3331360) from the corresponding 4,5-dimethyl-N1-(prop-2-yn-1-yl)benzene-1,2-diamine substrate in high yield. rsc.orgrsc.org The "exo" descriptor indicates that the attacking nucleophile forms a bond outside the newly forming ring at the alkyne's internal carbon, leading to a six-membered ring.
| Substrate | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 4,5-dimethyl-N1-(prop-2-yn-1-yl)benzene-1,2-diamine | SnCl₂·2H₂O | 2-Propanol | 2,6,7-trimethylquinoxaline | 92 |
| This compound | SnCl₂·2H₂O | 2-Propanol | 2-Methylquinoxaline | 89 |
In a remarkable display of catalyst-controlled regioselectivity, switching the Lewis acid from tin(II) chloride to indium(III) chloride (InCl₃) redirects the cyclization pathway. rsc.org Under similar aerobic conditions, InCl₃ catalyzes a 6-endo-dig cyclization of this compound derivatives to furnish quinolin-8-amine scaffolds. rsc.org
In this pathway, the nucleophilic attack occurs at the terminal carbon of the alkyne, a process described by the "endo" descriptor, as the bond formation happens within the nascent ring. This formal hydroarylation results in the formation of a six-membered ring fused to the benzene (B151609) core, yielding the quinoline (B57606) structure. rsc.org For instance, the reaction of 4,5-dimethyl-N1-(prop-2-yn-1-yl)benzene-1,2-diamine with 25-50 mol% of InCl₃ in refluxing 2-propanol provides 2,6,7-trimethylquinolin-8-amine as the major product. rsc.orgrsc.org
| Substrate | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 4,5-dimethyl-N1-(prop-2-yn-1-yl)benzene-1,2-diamine | InCl₃ | 2-Propanol | 2,6,7-trimethylquinolin-8-amine | 81 |
| This compound | InCl₃ | 2-Propanol | 2-Methylquinolin-8-amine | 79 |
The divergent outcomes of the cyclization of this compound highlight the critical role of the catalyst in directing the reaction pathway. Mechanistic studies focus on how different Lewis acids interact with the substrate to favor either the 6-exo-dig or the 6-endo-dig cyclization.
Lewis acids are crucial for activating the alkyne moiety toward nucleophilic attack. nih.govrsc.org Tin(II) chloride and Indium(III) chloride, despite both being main group metal chlorides, exhibit distinct catalytic activities that control the regioselectivity of the annulation. rsc.orgresearchgate.netsigmaaldrich.com
Tin(II) Chloride (SnCl₂): In the 6-exo-dig cyclization, SnCl₂ is proposed to coordinate with the alkyne, increasing the electrophilicity of the internal carbon atom. rsc.org This polarization facilitates the attack by the primary amino group, leading to the formation of a six-membered dihydroquinoxaline intermediate, which then aromatizes. rsc.org The preference for the exo pathway with tin catalysts suggests a favorable transition state for the formation of the quinoxaline skeleton. rsc.org
Indium(III) Chloride (InCl₃): In contrast, InCl₃ promotes the 6-endo-dig pathway. rsc.orgrsc.org It is believed that indium(III) chloride, a harder Lewis acid, coordinates differently with the substrate, potentially involving both the alkyne and the amino groups. rsc.org This coordination geometry favors the nucleophilic attack of a carbon atom from the benzene ring (hydroarylation) onto the terminal alkyne carbon, resulting in the quinolin-8-amine product after tautomerization and re-aromatization. rsc.org
The cyclization reactions are conducted under aerobic conditions, which are noted to be important for the catalytic cycle, although the precise role of oxygen is not fully detailed in the primary literature. rsc.org It may be involved in maintaining the active state of the catalyst or in the final aromatization step. The reactions are typically performed at reflux temperature in 2-propanol. rsc.org The choice of a polar protic solvent like 2-propanol can influence the reaction by stabilizing charged intermediates and facilitating proton transfer steps that are essential for the catalytic cycle and the final product formation. rsc.org
Mechanistic Investigations of Cyclization Pathways
Cyclizations Leading to Other Ring Systems
While this compound itself is a diamine, its derivatives, particularly N-acyl derivatives, can be considered propargyl amides. The cyclization of propargyl amides is a known route to the formation of oxazole (B20620) rings. nih.govnih.gov Various catalysts and reaction conditions have been developed to facilitate this transformation. For instance, gold-catalyzed cyclization has been shown to be effective for converting molecules with propargyl amide groups into oxazoles. nih.gov Another approach involves a mild, silica-gel-mediated cycloisomerization of propargyl amides to produce substituted oxazoles. nih.gov Furthermore, a metal-free method using (diacetoxyiodo)benzene (B116549) has been developed for the synthesis of oxazolines and oxazoles from N-propargylamides. rsc.org
Should this compound be acylated at the secondary amine, the resulting propargyl amide could potentially undergo such cyclization reactions to form an oxazole fused to another heterocyclic system derived from the benzene-1,2-diamine core. The specific reaction conditions would dictate the final product.
Intermolecular Reactions Involving the Propargyl Moiety
The terminal alkyne of the propargyl group is a key site for a variety of intermolecular reactions, enabling the construction of more complex molecular architectures.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate inoffensive byproducts. chemie-brunschwig.ch This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov The propargyl group of this compound makes it an excellent substrate for CuAAC reactions.
The reaction of this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would lead to the formation of a 1,2,3-triazole adduct. nih.gov This reaction is known to be very robust and can be performed under a variety of conditions. acs.org The resulting triazole-containing molecule could then be further functionalized through reactions involving the benzene-1,2-diamine core. Propargyl compounds, in general, are highly reactive in CuAAC, offering a good balance of reactivity and ease of installation. nih.gov
Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Alkyne Substrate | Azide Substrate | Catalyst | Product |
|---|---|---|---|
| This compound | Benzyl azide | Copper(I) source | 1-benzyl-4-(((2-aminophenyl)amino)methyl)-1H-1,2,3-triazole |
| Propargyl Amine | Benzyl Azide | Electrospray-deposited Copper Nanomaterials | 1,4-disubstituted 1,2,3-triazoles researchgate.net |
| 4-(prop-2-ynyloxy)benzaldehyde | Benzyl azides | Copper(I) | 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehydes nih.gov |
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgbeilstein-journals.org This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex molecules. researchgate.net The terminal alkyne of this compound can readily participate in Sonogashira coupling reactions with various aryl or vinyl halides.
This reaction allows for the direct attachment of aromatic or vinylic substituents to the propargyl group, significantly increasing the molecular complexity. Copper(I) iodide is often used as a co-catalyst in these reactions. researchgate.net Copper- and amine-free Sonogashira reaction conditions have also been developed for propargylamines, which can be advantageous in certain synthetic contexts to avoid the formation of byproducts from Glaser coupling. tandfonline.com
Table 2: Illustrative Sonogashira Coupling Reaction
| Alkyne | Aryl Halide | Palladium Catalyst | Co-catalyst | Product |
|---|---|---|---|---|
| This compound | Iodobenzene | Pd(PPh₃)₂Cl₂ | CuI | N1-(3-phenylprop-2-yn-1-yl)benzene-1,2-diamine |
| N,N-disubstituted propargylamine (B41283) | Aryl bromides | Palladium complex | None (copper-free) | Substituted aryl propargylic amines tandfonline.com |
| Pyrimidine nucleotides with terminal alkyne | - | Palladium catalyst | - | 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate nih.gov |
Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactivity of the Benzene-1,2-diamine Core
The benzene-1,2-diamine (o-phenylenediamine) core of the molecule offers a rich reaction chemistry, primarily due to the nucleophilicity of the two adjacent amino groups. This functionality is a common precursor for the synthesis of a variety of heterocyclic compounds.
The two amino groups can participate in various substitution and condensation reactions. For example, they can be acylated or sulfonated. mdpi.com One of the most important reactions of benzene-1,2-diamines is their condensation with 1,2-dicarbonyl compounds to form quinoxalines. researchgate.net This reaction is often carried out under acidic conditions or with the use of various catalysts. researchgate.net
Furthermore, reaction with aldehydes or carboxylic acids can lead to the formation of benzimidazoles. rsc.org The specific product formed depends on the reaction conditions and the nature of the carbonyl compound used. The presence of the N-propargyl substituent could influence the regioselectivity and reactivity of these condensation reactions.
Condensation Reactions with Dicarbonyl Compounds (e.g., Quinoxaline Formation)
The reaction of 1,2-diamines with 1,2-dicarbonyl compounds is a classical and widely employed method for the synthesis of quinoxalines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science. This compound readily undergoes this condensation reaction, leading to the formation of N-propargyl-substituted quinoxaline derivatives.
The general mechanism involves the initial nucleophilic attack of one of the amino groups on a carbonyl carbon of the dicarbonyl compound, followed by the attack of the second amino group on the remaining carbonyl carbon, leading to a diimine intermediate. Subsequent dehydration results in the formation of the stable aromatic quinoxaline ring. A variety of catalysts, including acid catalysts, can be employed to facilitate this reaction. researchgate.netsapub.orgencyclopedia.pub
The reaction can be represented as follows:
A representative scheme for the synthesis of quinoxaline derivatives from this compound and a generic 1,2-dicarbonyl compound.The conditions for these reactions are generally mild, and a range of dicarbonyl compounds can be used, allowing for the synthesis of a diverse library of quinoxaline derivatives.
Table 1: Examples of Quinoxaline Synthesis from o-Phenylenediamines and Dicarbonyl Compounds
| o-Phenylenediamine (B120857) Derivative | Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |
| o-phenylenediamine | Benzil | Toluene, Room Temp. | 2,3-Diphenylquinoxaline | nih.gov |
| o-phenylenediamine | Glyoxal | Acetonitrile, Ni-nanoparticles | Quinoxaline | sapub.org |
| Substituted o-phenylenediamines | Various 1,2-diketones | Phospho sulfonic acid, Ethanol (B145695), Ambient Temp. | Substituted quinoxalines | researchgate.net |
This table provides examples of typical conditions used for quinoxaline synthesis, which are applicable to this compound.
Derivatization of Amine Functionalities
The presence of two amine groups in this compound, one primary and one secondary, allows for a range of derivatization reactions. These reactions can be directed to selectively modify one or both of the amine functionalities, leading to a wide array of substituted products.
The nucleophilic nature of the amine groups makes them susceptible to alkylation and acylation reactions. Alkylation introduces additional alkyl groups, while acylation introduces acyl groups, forming amides. These reactions are fundamental in organic synthesis for building more complex molecular structures.
Alkylation: The secondary amine is generally more reactive towards alkylating agents than the primary amine due to steric hindrance around the primary amine. However, with appropriate choice of reagents and reaction conditions, selective alkylation can be achieved. Common alkylating agents include alkyl halides and sulfates.
Acylation: Acylation of the amine groups can be readily achieved using acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds smoothly to form the corresponding amides. In the case of this compound, both mono- and di-acylated products can be obtained depending on the stoichiometry of the acylating agent used.
Table 2: Representative Alkylation and Acylation Reactions of Amines
| Amine Substrate | Reagent | Reaction Type | Product Type |
| Aromatic Amine | Alkyl Halide | N-Alkylation | N-Alkylated Amine |
| Aromatic Amine | Acyl Chloride | N-Acylation | N-Acyl Amide |
| Aromatic Amine | Acid Anhydride | N-Acylation | N-Acyl Amide |
This table illustrates the general types of reagents used for the alkylation and acylation of aromatic amines.
Sulfonation: The amine groups of this compound can also undergo sulfonation, typically by reacting with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of sulfonamides, which are an important class of compounds in medicinal chemistry. Similar to acylation, mono- or di-sulfonated products can be synthesized.
Arylation: The introduction of an aryl group onto the nitrogen atom (N-arylation) can be achieved through various modern cross-coupling reactions. Methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst, or the Ullmann condensation, which is a copper-catalyzed reaction, are commonly employed for the N-arylation of amines. These reactions allow for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate.
Table 3: Reagents and Catalysts for Sulfonation and Arylation of Amines
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
| N-Sulfonation | Arylsulfonyl Chloride, Base | - | N-Arylsulfonamide |
| N-Arylation (Buchwald-Hartwig) | Aryl Halide/Triflate, Base | Palladium Catalyst, Ligand | N-Aryl Amine |
| N-Arylation (Ullmann) | Aryl Halide, Base | Copper Catalyst | N-Aryl Amine |
This table summarizes common methods for the sulfonation and arylation of amine functionalities.
Coordination Chemistry of N1 Prop 2 Yn 1 Yl Benzene 1,2 Diamine As a Ligand
Design and Synthesis of Metal Complexes
The synthesis of metal complexes using N1-(prop-2-yn-1-yl)benzene-1,2-diamine typically involves the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and molar ratio of ligand to metal can influence the stoichiometry and structure of the resulting complex.
The molecular structure of this compound allows for several potential chelation modes.
Bidentate (N,N') Chelation: The most common coordination mode for this ligand involves the two nitrogen atoms of the benzene-1,2-diamine backbone. These two donor sites form a stable five-membered chelate ring with a metal ion. This bidentate behavior is characteristic of ligands like ethane-1,2-diamine and is well-established in coordination chemistry. doubtnut.com The resulting complexes are often thermodynamically stable due to the chelate effect.
Tridentate (N,N',π-alkyne) Chelation: In certain cases, particularly with metals that have a high affinity for π-systems, the alkyne group can also participate in coordination. This would result in a tridentate chelation mode, where the two nitrogen atoms and the C≡C triple bond bind to the metal center. This type of interaction is less common but can be facilitated by specific electronic properties of the metal ion.
The flexibility of the propargyl group allows the ligand to adapt its conformation to suit the geometric preferences of different metal centers, leading to various complex architectures.
This compound readily forms complexes with a range of transition metals. The synthesis generally involves mixing the ligand with a metal salt, such as a chloride or acetate (B1210297) salt of copper(II), cobalt(II), or nickel(II), in a solvent like ethanol (B145695) or methanol (B129727). nih.govnih.gov The resulting complexes often precipitate from the solution upon formation or after slight concentration. rdd.edu.iq
The general reaction can be represented as: M(X)₂ + n(Ligand) → [M(Ligand)ₙ]X₂ (where M = Cu²⁺, Co²⁺, Ni²⁺; X = Cl⁻, CH₃COO⁻; n = 1, 2, or 3)
The stoichiometry of the resulting complexes, particularly the metal-to-ligand ratio, is typically 1:1 or 1:2, depending on the coordination number and preferred geometry of the metal ion. nih.govresearchgate.net For instance, metals that favor octahedral geometry, like cobalt(II) and nickel(II), may coordinate to two or three ligand molecules. ajpojournals.org
Table 1: Examples of Synthesized Transition Metal Complexes with Diamine-type Ligands
| Metal Ion | Typical Reactants | Expected Complex Formula | Probable Geometry |
| Copper(II) | Cu(CH₃COO)₂ | Cu(L)₂₂ | Square Planar / Distorted Octahedral |
| Cobalt(II) | CoCl₂·6H₂O | [Co(L)₂Cl₂] | Octahedral |
| Nickel(II) | Ni(NO₃)₂·6H₂O | Ni(L)₃₂ | Octahedral |
Note: 'L' represents the this compound ligand.
Structural Characterization of Metal Complexes
The precise structures and bonding within these metal complexes are elucidated using a combination of analytical techniques, including single-crystal X-ray diffraction and various spectroscopic methods.
For a complex such as [Ni(L)₂Cl₂], an octahedral geometry is expected, with the two bidentate ligands occupying the equatorial plane and the chloride ions in the axial positions. researchgate.net In a square planar complex, like those often formed by copper(II), the metal center would be surrounded by the four nitrogen donor atoms from two ligand molecules. The analysis of crystal structures of similar compounds reveals that the formation of supramolecular networks through hydrogen bonding is a common feature. nih.gov
Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal center. unibas.it Changes in the spectra of the ligand upon complexation provide direct evidence of metal-ligand bond formation.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for N-H stretching vibrations are observed. Upon coordination to a metal ion, the electron density on the nitrogen atoms decreases, causing a shift in these N-H bands to lower wavenumbers. rdd.edu.iqekb.eg Furthermore, the formation of a new, weaker band in the far-IR region (typically 400-500 cm⁻¹) can be attributed to the M-N stretching vibration, confirming the coordination. ekb.eg A shift in the C≡C stretching frequency of the alkyne would indicate its interaction with the metal center.
NMR Spectroscopy (¹H and ¹³C): In the ¹H NMR spectrum, the signals corresponding to the N-H protons and the adjacent aromatic protons typically shift downfield upon complexation. chemclassjournal.com This is due to the deshielding effect caused by the donation of electron density from the nitrogen atoms to the metal ion. Similar downfield shifts are observed for the corresponding carbon atoms in the ¹³C NMR spectrum. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the transition metal complexes show characteristic bands that are absent in the free ligand. For d-block metals like cobalt(II) and nickel(II), weak absorption bands in the visible region arise from d-d electronic transitions, which are indicative of the coordination geometry (e.g., octahedral or tetrahedral). unibas.itekb.eg The intense bands in the UV region, corresponding to π→π* and n→π* transitions within the ligand, often undergo a bathochromic (red) or hypsochromic (blue) shift upon complexation. ekb.eg
Table 2: Expected Spectroscopic Shifts Upon Complexation
| Spectroscopic Technique | Key Feature | Observation in Free Ligand | Expected Change Upon Complexation |
| FT-IR | N-H Stretch | ~3300-3400 cm⁻¹ | Shift to lower frequency |
| FT-IR | M-N Stretch | Absent | Appearance of a new band (~400-500 cm⁻¹) |
| ¹H NMR | N-H Protons | Specific chemical shift | Significant downfield shift or broadening |
| ¹H NMR | Aromatic Protons | ~6.5-7.5 ppm | Downfield shift |
| UV-Vis | Ligand Transitions | Intense UV bands (π→π*) | Shift in wavelength and intensity |
| UV-Vis | d-d Transitions | Absent | Appearance of new, weak bands in the visible region |
Influence of Metal Center on Ligand Reactivity
Coordination to a metal center can significantly alter the reactivity of the this compound ligand, particularly the propargyl group's alkyne functionality. The metal ion acts as a Lewis acid, withdrawing electron density from the ligand.
This electronic perturbation can lead to the activation of the alkyne . An uncoordinated alkyne is relatively unreactive towards nucleophiles. However, when the ligand coordinates to a metal, the electron density of the triple bond can be reduced, making it more electrophilic and thus more susceptible to nucleophilic attack. nih.gov This principle is a cornerstone of many metal-catalyzed reactions involving alkynes. nih.gov
For example, the coordination could facilitate reactions such as:
Hydration or hydroamination of the alkyne.
Cycloaddition reactions.
Coupling reactions.
Catalytic Applications of N1 Prop 2 Yn 1 Yl Benzene 1,2 Diamine and Its Metal Complexes
Organocatalytic Potential
The inherent functionalities within N1-(prop-2-yn-1-yl)benzene-1,2-diamine lend themselves to several organocatalytic applications, primarily leveraging its amine groups.
The presence of two amino groups, one primary and one secondary, on the benzene (B151609) ring allows this compound to function as a Brønsted base. The lone pair of electrons on the nitrogen atoms can accept a proton, thereby catalyzing a variety of base-mediated reactions. Furthermore, the N-H bonds in the diamine can act as hydrogen bond donors. This dual capability is crucial in bifunctional organocatalysis, where the catalyst can activate both the nucleophile and the electrophile simultaneously through basic and acidic sites, respectively. This can lead to enhanced reactivity and stereoselectivity in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions.
While this compound itself is achiral, it can be readily modified to introduce chirality. For instance, chiral auxiliaries can be attached to the diamine backbone, or the propargyl group can be functionalized with a chiral moiety. Such chiral derivatives have the potential to be highly effective ligands in asymmetric catalysis. Chiral vicinal diamines are well-established as privileged ligands in a multitude of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. The rigid and well-defined coordination environment provided by these ligands can induce high levels of enantioselectivity in the products.
Metal-Catalyzed Organic Transformations
The diamine functionality and the terminal alkyne of the propargyl group make this compound an excellent candidate as a ligand for various transition metals. The resulting metal complexes can exhibit remarkable catalytic activity in a range of organic transformations.
Diamine ligands are extensively used in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination of aryl halides. The two nitrogen atoms can chelate to the metal center, forming a stable complex that facilitates the catalytic cycle. The electronic and steric properties of the diamine ligand can be fine-tuned to optimize the efficiency of the reaction for a wide range of substrates. While direct studies on this compound in this context are limited, related benzene-1,2-diamine derivatives have shown promise. The propargyl group could also potentially participate in or influence the outcome of such coupling reactions.
The terminal alkyne in the propargyl group of this compound opens up possibilities for its use in hydroamination and hydroarylation reactions. Metal complexes of this ligand could potentially catalyze the addition of N-H or C-H bonds across the carbon-carbon triple bond. This would provide a direct route to functionalized amines and substituted aromatic compounds. The diamine moiety would serve to stabilize the metal catalyst and modulate its reactivity and selectivity.
Quinazolines are an important class of nitrogen-containing heterocyclic compounds with diverse biological activities. Recent research has explored the use of supported metal catalysts for their synthesis. For instance, copper nanocatalysts stabilized on graphene oxide functionalized with diamine ligands have been shown to be effective for the one-pot synthesis of quinazoline (B50416) derivatives. This compound could be an excellent ligand for such applications. The propargyl group offers a convenient handle for anchoring the catalyst to a solid support, such as graphene oxide or other polymers. This immobilization facilitates catalyst recovery and reuse, making the process more economical and environmentally friendly. The supported catalyst could promote the cyclization of appropriate starting materials to afford the desired quinazoline products in high yields.
| Reaction Type | Catalyst System | Substrates | Products | Potential Advantages |
| Buchwald-Hartwig Amination | Palladium complex with this compound | Aryl halides, Amines | Aryl amines | Enhanced catalyst stability and activity due to chelation. |
| Hydroamination | Metal complex of this compound | Alkynes, Amines | Enamines, Imines | Atom-economical route to nitrogen-containing compounds. |
| Quinazoline Synthesis | Supported copper catalyst with this compound ligand | 2-aminobenzylamines, aldehydes | Quinolines | Catalyst recyclability and ease of product purification. |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Investigations
No published DFT investigations were found for N1-(prop-2-yn-1-yl)benzene-1,2-diamine. Therefore, no information is available regarding its electronic structure, reactivity predictions, the mechanistic elucidation of any catalyzed reactions it may be involved in, or any transition state analysis and reaction energetics.
Molecular Modeling and Dynamics Simulations
There is no available research on the molecular modeling and dynamics simulations of this compound. As such, a conformational analysis of the compound has not been reported in the scientific literature. Furthermore, no computational studies involving methods such as molecular docking to investigate substrate-catalyst interactions for this specific compound have been published.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights
In situ Spectroscopy for Reaction Monitoring
In situ spectroscopic methods, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, are powerful tools for monitoring the progress of chemical reactions in real-time without the need for sample extraction. researchgate.netnih.gov This continuous analysis allows for the tracking of reactant consumption, product formation, and the appearance and disappearance of reaction intermediates.
In the context of reactions involving N1-(prop-2-yn-1-yl)benzene-1,2-diamine, such as its cyclization to form quinoxaline (B1680401) derivatives, in situ IR spectroscopy can provide valuable kinetic and mechanistic information. rsc.org Key vibrational bands associated with the functional groups of the starting material and the product can be monitored. For instance, the disappearance of the characteristic N-H and C≡C-H stretching frequencies of the diamine and the concurrent emergence of bands corresponding to the newly formed quinoxaline ring system would allow for precise tracking of the reaction course.
Table 1: Key Infrared Frequencies for Monitoring Reactions of this compound
| Functional Group | Compound | Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|---|
| N-H Stretch | This compound | ~3334 | Disappearance indicates consumption of the starting material. |
| C≡C-H Stretch | This compound | ~3289 | Tracks the conversion of the propargyl group. |
| C=N Stretch | Quinoxaline Product | ~1600-1650 | Appearance signifies the formation of the heterocyclic ring. |
This table is illustrative and based on typical vibrational frequencies. Actual values are dependent on the specific reaction conditions and molecular environment.
While specific studies employing in situ spectroscopy on this compound are not extensively documented in publicly available literature, the technique's utility for analogous systems is well-established. researchgate.netfu-berlin.de It provides crucial data for reaction optimization, kinetic modeling, and the detection of short-lived intermediates that might be missed by traditional offline analysis.
Advanced NMR Techniques for Structural Elucidation of Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced two-dimensional (2D) techniques are critical for unambiguously determining the structure of reaction intermediates and final products in complex reaction mixtures. nih.gov
For reactions involving this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. For example, in the cyclization to a quinoxaline, HMBC would be crucial to confirm the long-range correlations between protons on the aromatic ring and the carbons of the newly formed heterocyclic ring, thereby confirming the regiochemistry of the cyclization.
The characterization of this compound itself relies on these techniques to assign its proton and carbon signals definitively. rsc.org
Table 2: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (Illustrative) |
|---|---|---|---|
| Alkyne CH | 2.26 | 72.3 | HMBC to Propargyl CH₂ |
| Propargyl CH₂ | 3.93 | 34.5 | COSY to Alkyne CH; HMBC to Aromatic C-N |
| Aromatic CHs | 6.70-6.88 | 113.0, 116.5, 119.8, 120.6 | COSY between adjacent aromatic protons |
| Aromatic C-N | - | 135.1, 136.7 | HMBC from NH and Propargyl CH₂ protons |
Data sourced from a study on the synthesis of quinoxalines. rsc.orgrsc.org Chemical shifts are dependent on the solvent (CDCl₃) and instrument frequency.
The application of these advanced NMR techniques would be particularly insightful for trapping and characterizing proposed reaction intermediates, such as a dihydroquinoxaline species that might form transiently during the cyclization process. By providing detailed structural information, these methods offer a window into the step-by-step transformation of the molecule.
Mass Spectrometry for Reaction Pathway Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying compounds and elucidating reaction pathways. chemijournal.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which allows for the determination of elemental compositions of reactants, intermediates, and products. rsc.org
In the study of this compound reactions, MS can be used to:
Confirm Product Identity: HRMS is routinely used to confirm the elemental composition of the final synthesized products, such as quinoxalines, by matching the experimentally determined exact mass with the calculated mass. rsc.org For instance, the protonated molecule [M+H]⁺ of this compound has a calculated m/z of 161.1073, which can be precisely verified.
Identify Intermediates: By analyzing the reaction mixture at different time points, it is possible to detect the masses of potential intermediates. Coupling a separation technique like liquid chromatography with mass spectrometry (LC-MS) allows for the separation and identification of various components in the reaction mixture.
Elucidate Fragmentation Patterns: Tandem mass spectrometry (MS/MS) can be used to fragment a selected ion and analyze its constituent parts. This provides structural information and helps in differentiating between isomers. The fragmentation pattern of this compound and its reaction products can offer clues about their structural stability and bonding. chemijournal.com
Table 3: High-Resolution Mass Spectrometry Data for Key Compounds
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|---|
| This compound | C₁₀H₁₂N₂ | 161.1073 | 161.1077 |
Data is illustrative and based on typical high-resolution mass spectrometry results. rsc.org
By combining the data from in situ spectroscopy, advanced NMR, and mass spectrometry, a comprehensive picture of the reaction mechanism, from starting material to final product, including the transient species formed along the way, can be constructed.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Research Directions and Perspectives in N1 Prop 2 Yn 1 Yl Benzene 1,2 Diamine Chemistry
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable methods for the synthesis of N1-(prop-2-yn-1-yl)benzene-1,2-diamine and its derivatives is a cornerstone for unlocking its full potential. Future research in this area is likely to focus on several key aspects:
Green Synthesis Methodologies: A significant future direction will be the development of environmentally benign synthetic routes. bohrium.commdpi.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. bohrium.commdpi.com One-pot multicomponent reactions, which offer high atom economy and reduce the need for intermediate purification steps, are a particularly promising avenue. bohrium.com
Catalytic N-Alkylation: While traditional methods for N-alkylation often require harsh conditions and stoichiometric reagents, future research will likely focus on catalytic approaches. This could involve the use of transition metal catalysts or organocatalysts to achieve selective mono-N-propargylation of o-phenylenediamine (B120857) with high efficiency and under mild conditions.
Flow Chemistry: The application of continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and reproducibility. Flow reactors can allow for precise control over reaction parameters, leading to improved yields and purity.
Enzymatic and Biocatalytic Methods: The use of enzymes as catalysts for the selective N-alkylation of diamines represents a frontier in green chemistry. Future research may explore the use of engineered enzymes to achieve highly selective and enantioselective synthesis of chiral derivatives of this compound.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Green Synthesis | Reduced environmental impact, lower cost, increased safety. | Development of water-based reactions, use of renewable starting materials, and biodegradable catalysts. |
| Catalytic N-Alkylation | High selectivity, mild reaction conditions, lower catalyst loading. | Exploration of novel transition metal and organocatalytic systems, understanding reaction mechanisms. |
| Flow Chemistry | Enhanced process control, improved safety, ease of scalability. | Optimization of reactor design, integration of in-line purification and analysis. |
| Biocatalysis | High chemo-, regio-, and enantioselectivity, mild reaction conditions. | Enzyme discovery and engineering, optimization of reaction media and conditions. |
Development of New Catalytic Systems
The this compound scaffold is a promising platform for the design of novel catalysts. The o-phenylenediamine moiety can act as a bidentate ligand for a variety of metal centers, while the propargyl group offers a handle for further functionalization or immobilization.
Redox-Active Ligands: o-Phenylenediamine-type ligands are known to be redox-active, meaning they can participate in electron transfer processes during a catalytic cycle. rsc.org This property can be exploited to design catalysts for challenging transformations where the metal center alone is not sufficient. rsc.org Future research could explore the synthesis of metal complexes of this compound and investigate their catalytic activity in reactions such as oxidation, reduction, and cross-coupling. rsc.org
"Click" Chemistry for Catalyst Immobilization: The terminal alkyne of the propargyl group is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry. organic-chemistry.orgiris-biotech.denih.gov This allows for the covalent attachment of the this compound-metal complex to solid supports, such as polymers or silica. Immobilized catalysts are highly desirable for industrial applications as they can be easily separated from the reaction mixture and reused.
Bifunctional Catalysis: The free amine group in this compound can act as a Brønsted base or a hydrogen bond donor, while a metal coordinated to the diamine can act as a Lewis acid. This dual functionality can be harnessed to create bifunctional catalysts that can activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity.
N-Heterocyclic Carbene (NHC) Precursors: o-Phenylenediamines are common precursors for the synthesis of benzannulated N-heterocyclic carbenes (NHCs). The propargyl group on this compound could be used to tune the electronic and steric properties of the resulting NHC ligand, thereby influencing the catalytic activity of its metal complexes.
Design of Advanced Functional Materials
The unique molecular structure of this compound makes it an excellent building block for the creation of advanced functional materials with tailored properties.
Metal-Organic Frameworks (MOFs): The diamine functionality can coordinate to metal ions to form porous crystalline materials known as metal-organic frameworks (MOFs). researchgate.netacs.orgnih.govnih.gov The propargyl group can be used to introduce additional functionality into the MOF pores through post-synthetic modification via click chemistry. researchgate.netacs.orgnih.govnih.gov This could lead to the development of MOFs with applications in gas storage, separation, and catalysis. researchgate.netacs.orgnih.govnih.gov
High-Performance Polymers: The diamine and alkyne functionalities of this compound make it a versatile monomer for the synthesis of high-performance polymers. For instance, it could be used in the preparation of polyimides, polyamides, or polybenzimidazoles with enhanced thermal stability and mechanical properties. The propargyl groups can also be used for cross-linking the polymer chains to create thermosetting resins.
Conducting Polymers: The conjugated aromatic system of the benzene (B151609) ring and the potential for polymerization through the amine and alkyne groups suggest that this compound could be a precursor to conducting polymers. Future research could explore the electropolymerization of this monomer to create thin films with interesting electronic and optical properties.
Functionalized Surfaces: The propargyl group can be used to anchor this compound onto surfaces modified with azide (B81097) groups via click chemistry. acs.org This could be used to create functionalized surfaces with specific properties, such as altered wettability, biocompatibility, or catalytic activity. acs.org
Integration into Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes are powerful tools in synthetic chemistry for the rapid construction of complex molecules from simple starting materials. mdpi.comresearchgate.netnih.govbeilstein-journals.org this compound is an ideal substrate for such reactions due to its multiple reactive sites.
Synthesis of Heterocyclic Libraries: o-Phenylenediamines are well-known precursors for the synthesis of a wide variety of heterocyclic compounds, including benzodiazepines, quinoxalines, and benzimidazoles. bohrium.comrsc.org The presence of the propargyl group in this compound allows for the introduction of an additional point of diversity into these heterocyclic scaffolds. This could be exploited in the context of drug discovery to generate libraries of complex molecules for biological screening. bohrium.comrsc.org
Tandem Cyclization/Functionalization Reactions: The propargyl group can participate in a variety of cyclization reactions, such as intramolecular enyne cyclizations or Pauson-Khand reactions. This could be combined with the reactivity of the o-phenylenediamine moiety in a tandem or cascade sequence to rapidly build up molecular complexity. For example, a reaction could be envisioned where the diamine first condenses with a dicarbonyl compound to form a diazepine, followed by an intramolecular reaction involving the propargyl group to form a polycyclic system.
Ugi and Passerini-type Reactions: The primary amine of this compound could participate in classic MCRs like the Ugi or Passerini reaction. This would allow for the incorporation of the propargylated diamine scaffold into peptide-like structures, which could have interesting biological activities.
Computational Design and Prediction of Novel Reactivity
Computational chemistry and machine learning are becoming increasingly powerful tools for the design of new molecules and the prediction of their properties and reactivity. mdpi.commdpi.comresearchgate.netgatech.edunih.gov These approaches can be applied to this compound to guide future experimental work.
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, molecular orbitals, and reactivity of this compound. researchgate.netresearchgate.netrsc.org This can provide insights into its preferred sites of reaction, the stability of intermediates, and the mechanisms of potential transformations. For example, DFT could be used to predict the most likely outcome of a multicomponent reaction or to design a catalyst with optimal activity. researchgate.netresearchgate.netrsc.org
Prediction of Material Properties: Computational methods can be used to predict the properties of materials derived from this compound, such as the porosity of a MOF or the mechanical strength of a polymer. mdpi.commdpi.comresearchgate.netgatech.edunih.gov This can help to prioritize synthetic targets and reduce the amount of trial-and-error in the laboratory. mdpi.commdpi.comresearchgate.netgatech.edunih.gov
Molecular Docking and Virtual Screening: If derivatives of this compound are being considered for biological applications, molecular docking simulations can be used to predict their binding affinity to specific protein targets. This can be used to guide the design of more potent and selective drug candidates.
Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal conditions for a given chemical reaction. This could be applied to the synthesis of this compound or its use in subsequent transformations to maximize yield and minimize side products.
A summary of computational approaches and their potential applications is provided below:
| Computational Method | Application in this compound Chemistry |
| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of reactivity, investigation of reaction mechanisms. |
| Molecular Dynamics (MD) | Simulation of the structure and dynamics of polymers and MOFs, prediction of mechanical properties. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets, virtual screening of compound libraries. |
| Machine Learning (ML) | Optimization of reaction conditions, prediction of material properties, de novo design of molecules. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N1-(prop-2-yn-1-yl)benzene-1,2-diamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A Sonogashira coupling reaction is commonly employed, using benzene-1,2-diamine derivatives and propargyl halides. For example, in a palladium-catalyzed reaction, acetonitrile serves as the solvent, with triethylamine as a base, copper(I) iodide as a co-catalyst, and bis(triphenylphosphine)palladium(II) dichloride as the catalyst. Reaction optimization involves varying equivalents of reagents (e.g., 1.1 equiv. of aryl halide) and monitoring under inert atmospheres (N₂) at room temperature for ~20 hours . Yield improvements may require temperature control (e.g., reflux) or solvent polarity adjustments.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Melting Point : Compare observed values (e.g., 157–161°C for nitro derivatives) with literature .
- Spectroscopy :
- IR : Detect characteristic NH₂ (~3300 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) stretches .
- ¹H/¹³C NMR : Confirm propargyl proton signals (δ ~2.5–3.5 ppm for ≡CH and adjacent CH₂) and aromatic diamine resonances .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are effective for predicting the cytotoxicity or bioactivity of this compound derivatives?
- Methodological Answer : Apply QSAR-ANN hybrid models to correlate molecular descriptors (e.g., electronic parameters from DFT calculations, logP, polar surface area) with cytotoxicity (CC₅₀). For diarylaniline analogs, ANN architectures with 5-8-1 node configurations achieved high predictive accuracy (r² = 0.913). Key steps:
- Optimize geometries using PM3 or DFT (B3LYP/6-31G*).
- Calculate descriptors (e.g., HOMO-LUMO gaps, dipole moments).
- Train models with leave-one-out cross-validation to avoid overfitting .
Q. How can crystallographic data resolve structural ambiguities in this compound complexes, and what challenges arise during refinement?
- Methodological Answer : Use SHELXL for refinement, leveraging high-resolution X-ray data. Key considerations:
- Hydrogen Bonding : Map interactions between NH₂ groups and sulfonate/carboxylate counterions in molecular salts .
- Disorder Handling : Address propargyl group disorder via PART and ISOR instructions in SHELXL.
- Twinned Data : Apply TWIN/BASF commands for non-merohedral twinning . Challenges include low electron density for light atoms (e.g., H) and convergence issues in non-centrosymmetric space groups.
Q. What mechanistic insights underpin the catalytic activity of Ni(II) complexes with this compound ligands in oxidation reactions?
- Methodological Answer : Study ligand redox non-innocence via cyclic voltammetry and EPR spectroscopy. For example, Ni(II) complexes undergo ligand-centered oxidation to generate radical intermediates, enabling alcohol-to-ketone conversions. Key experiments:
- Kinetic Isotope Effects (KIE) : Differentiate H-atom transfer (HAT) vs. proton-coupled electron transfer (PCET) pathways.
- Stoichiometric Reactions : Isolate intermediates using freeze-quench techniques .
Data Contradictions and Resolution Strategies
Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodological Answer : Cross-validate using orthogonal methods:
- DSC/TGA : Measure decomposition temperatures to distinguish melting points from degradation.
- Crystallography : Compare unit cell parameters with CSD entries (e.g., Cambridge Structural Database codes for molecular salts) .
- Batch Reproducibility : Assess synthetic conditions (e.g., solvent purity, drying time) that may affect crystallinity .
Experimental Design for Functionalization Studies
Q. What strategies enable regioselective functionalization of the propargyl group in this compound?
- Methodological Answer : Utilize click chemistry (CuAAC) for azide-alkyne cycloaddition or Au(I)-catalyzed hydration to form ketones. For example:
- CuAAC : React with azides (e.g., benzyl azide) in THF/H₂O with sodium ascorbate and CuSO₄ to generate triazoles.
- Hydration : Use AuCl₃/AgOTf in wet DCM to yield α,β-unsaturated ketones. Monitor regiochemistry via NOESY (propargyl vs. allenyl intermediates) .
Applications in Drug Discovery
Q. How can this compound derivatives be optimized as non-nucleoside reverse transcriptase inhibitors (NNRTIs)?
- Methodological Answer :
- Structure-Based Design : Dock derivatives into HIV-1 RT’s allosteric pocket (PDB: 1RT2) using AutoDock Vina. Prioritize compounds with hydrogen bonds to Lys101 and π-stacking with Tyr181.
- SAR Analysis : Modify diarylaniline substituents (e.g., cyano, isopropyl carbamoyl) to enhance potency (IC₅₀ < 10 nM) and reduce cytotoxicity (CC₅₀ > 50 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
